Cas no 393-12-4 (4’-Nitro-3’-(trifluoromethyl)acetanilide)

4’-Nitro-3’-(trifluoromethyl)acetanilide is a specialized organic compound featuring both nitro and trifluoromethyl functional groups on an acetanilide backbone. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients with enhanced bioactivity and stability. The presence of the electron-withdrawing nitro and trifluoromethyl groups contributes to its reactivity in electrophilic substitution and nucleophilic displacement reactions. This compound is particularly useful in the synthesis of herbicides, fungicides, and pharmaceutical precursors, where its structural motifs can improve metabolic resistance and target binding affinity. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic workflows.
4’-Nitro-3’-(trifluoromethyl)acetanilide structure
393-12-4 structure
Product Name:4’-Nitro-3’-(trifluoromethyl)acetanilide
CAS No:393-12-4
MF:C9H7F3N2O3
MW:248.158692598343
MDL:MFCD00017994
CID:315594
PubChem ID:87573870
Update Time:2025-06-07

4’-Nitro-3’-(trifluoromethyl)acetanilide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Nitro-3-(trifluoromethyl)phenyl)acetamide
    • 4’-Nitro-3’-(trifluoromethyl)acetanilide
    • 4'-Nitro-3'-(trifluoromethyl)acetanilide
    • 4-Nitro-3-(trifluoromethyl)acetanilide
    • A A A-TRIFLUORO-4-NITRO-M-ACETOTOLUIDIDE
    • Acetamide,N-[4-nitro-3-(trifluoromethyl)phenyl]-
    • N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide
    • 5-ACETAMIDO-2-NITROBENZOTRIFLUORIDE
    • NSC 60254
    • 5-Acetoamido-2-nitrobenzotrifluoride
    • 4-Nitro-3-trifluoromethylacetanilide
    • S6SO2536UO
    • Acetamide, N-[4-nitro-3-(trifluoromethyl)phenyl]-
    • NSC60254
    • 5-Acetamido-2-nitro benzotrifluoride
    • PubChem2758
    • FlutaMide Related CoMpo
    • FlutaMide Related CoMpound B
    • Acetamide,N-[4-nitro-
    • AKOS001026731
    • PD065630
    • FLUTAMIDE IMPURITY B [EP IMPURITY]
    • SCHEMBL6815986
    • SR-01000410985
    • AMY14481
    • DTXSID40192539
    • EN300-7399535
    • M-ACETOTOLUIDIDE, .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-4'-NITRO-
    • N-[4-nitro-3-(trifluoromethyl)phenyl]-acetamide
    • .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-4'-NITRO-M-ACETOTOLUIDIDE
    • SR-01000410985-1
    • UNII-S6SO2536UO
    • Z56756409
    • 5-PHENYLFURAN-2-CARBOXYLICACIDMETHYLESTER
    • FT-0614852
    • ACETAMIDE, N-(4-NITRO-3-(TRIFLUOROMETHYL)PHENYL)-
    • NSC-60254
    • PS-10422
    • MFCD00017994
    • 393-12-4
    • MIHJCLQINRFOLX-UHFFFAOYSA-N
    • 3-(TRIFLUOROMETHYL)-4-NITROACETANILIDE
    • N0548
    • 4 inverted exclamation mark -Nitro-3 inverted exclamation mark -(trifluoromethyl)acetanilide
    • CS-W012674
    • Q27288746
    • Flutamide Imp. B (EP); Flutamide USP Related Compound B; Flutamide USP RC B; N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide; Flutamide Related Compound B; Flutamide Impurity B
    • DB-049400
    • N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide, 5-Acetamido-2-nitrobenzotrifluoride
    • FLUTAMIDE IMPURITY B (EP IMPURITY)
    • M-ACETOTOLUIDIDE, ALPHA,ALPHA,ALPHA-TRIFLUORO-4'-NITRO-
    • 3-Acetamido-6-nitrobenzotrifluoride
    • ALPHA,ALPHA,ALPHA-TRIFLUORO-4'-NITRO-M-ACETOTOLUIDIDE
    • DTXCID30115030
    • MDL: MFCD00017994
    • Inchi: 1S/C9H7F3N2O3/c1-5(15)13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4H,1H3,(H,13,15)
    • InChI Key: MIHJCLQINRFOLX-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1[N+](=O)[O-])NC(C)=O)(F)F

Computed Properties

  • Exact Mass: 248.04100
  • Monoisotopic Mass: 248.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.3
  • Topological Polar Surface Area: 74.9

Experimental Properties

  • Color/Form: Not available
  • Density: 1.478±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 122.0 to 125.0 deg-C
  • Boiling Point: 389.8 °C at 760 mmHg
  • Flash Point: 189.5 °C
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
  • PSA: 74.92000
  • LogP: 3.16820
  • Solubility: Not available

4’-Nitro-3’-(trifluoromethyl)acetanilide Security Information

4’-Nitro-3’-(trifluoromethyl)acetanilide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4’-Nitro-3’-(trifluoromethyl)acetanilide Pricemore >>

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4’-Nitro-3’-(trifluoromethyl)acetanilide Related Literature

  • 1. Actinide structural studies. Part 1. Crystal and molecular structures of dinitratodioxobis(triphenylphosphine oxide)neptunium(VI), dinitratodioxobis(triphenylphosphine oxide)uranium(VI), and dichlorodioxo-(triphenylphosphine oxide)neptunium(VI)
    Nathaniel W. Alcock,Michael M. Roberts,David Brown J. Chem. Soc. Dalton Trans. 1982 25
  • 2. Chiroptical studies of bicyclic α-diketones
    Tadeusz Po?oński,Zbigniew Dauter J. Chem. Soc. Perkin Trans. 1 1986 1781
  • 4. Nickel nitrosyl complexes with diphosphines. The crystal and molecular structure of [(dppe)(ON)Ni(μ-dppe)Ni(NO)(dppe)][BF4]2(dppe = Ph2PCH2CH2PPh2)
    Alessandro Del Zotto,Antonio Mezzetti,Veronica Novelli,Pierluigi Rigo,Maurizio Lanfranchi,Antonio Tiripicchio J. Chem. Soc. Dalton Trans. 1990 1035
  • 5. Further chemistry of tris(μ-methylene)-hexakis(trimethylphosphine)diruthenium(III). Synthesis and X-ray crystal structures of bis[bis(μ-methylene)-tetrakis(trimethylphosphine)ruthenium(III)]ruthenium(IV)-(Ru–Ru–Ru) bis(tetrafluoroborate), tris(μ-hydroxo)-hexakis(trimethylphosphine)diruthenium(II) tetrafluoroborate, and tricarbonylbis(trimethylphosphine)ruthenium(0)
    Richard A. Jones,Geoffrey Wilkinson,Anita M. R. Galas,Michael B. Hursthouse,K. M. Abdul Malik J. Chem. Soc. Dalton Trans. 1980 1771
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